molecular formula C7H7ClN2O2 B1383254 Methyl 5-(chloromethyl)pyrazine-2-carboxylate CAS No. 1824324-58-4

Methyl 5-(chloromethyl)pyrazine-2-carboxylate

Cat. No. B1383254
M. Wt: 186.59 g/mol
InChI Key: HUAGKUGEFPOCPM-UHFFFAOYSA-N
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Description

“Methyl 5-(chloromethyl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 .


Molecular Structure Analysis

The InChI code for “Methyl 5-(chloromethyl)pyrazine-2-carboxylate” is 1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It has a predicted boiling point of 301.7±42.0 °C and a predicted density of 1.319±0.06 g/cm3 . The compound’s pKa is predicted to be -1.99±0.10 .

Scientific Research Applications

Structural and Theoretical Investigations

Methyl 5-(chloromethyl)pyrazine-2-carboxylate and its derivatives have been a subject of structural and spectral studies, focusing on their physical and chemical properties. For instance, investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, involve experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT) analysis (Viveka et al., 2016).

Synthesis and Chemical Reactions

The compound is frequently used in synthetic chemistry, particularly in the creation of pyrazine derivatives. Eda et al. (2008) detailed the synthesis of pyrazine acetals, demonstrating the versatility of pyrazine compounds in organic synthesis (Eda et al., 2008). Similarly, the synthesis of various substituted pyrazinecarboxamides has been explored, highlighting their potential in producing a range of chemical structures (Doležal et al., 2006).

Antitumor Activity

Some methyl 5-(chloromethyl)pyrazine-2-carboxylate derivatives have shown promise in antitumor activity. Rodrigues et al. (2021) synthesized novel derivatives and evaluated their effects on various human tumor cell lines, finding certain compounds exhibiting significant antitumor potential (Rodrigues et al., 2021).

Application in Crystal Structure Analysis

The compound has been used in crystal structure studies. For example, the crystal structure of a related compound, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was analyzed to understand the molecular and crystallographic properties of such compounds (Saeed et al., 2012).

Pharmaceutical Research

In the realm of pharmaceutical research, the derivatives of Methyl 5-(chloromethyl)pyrazine-2-carboxylate have been evaluated for various biological activities. Sebastian et al. (2016) conducted spectroscopic, quantum chemical studies, and molecular docking of a specific derivative to assess its antiviral activity (Sebastian et al., 2016).

Safety And Hazards

“Methyl 5-(chloromethyl)pyrazine-2-carboxylate” is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause serious eye damage (H318) . Precautionary measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 5-(chloromethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGKUGEFPOCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)pyrazine-2-carboxylate

CAS RN

1824324-58-4
Record name methyl 5-(chloromethyl)pyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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